4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine
Overview
Description
“4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine” is a chemical compound with the CAS Number: 1351562-58-7 . It has a molecular weight of 207.28 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Therapeutic Applications
Oxadiazole derivatives, including those related to the specific structure of interest, have been extensively researched for their therapeutic potential. The 1,3,4-oxadiazole moiety is recognized for its ability to interact effectively with various enzymes and receptors in biological systems, leveraging weak interactions to elicit a broad spectrum of bioactivities. This has led to the development of numerous compounds with significant therapeutic efficacy for treating various ailments, notably anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).
Synthetic Routes and Sensing Applications
The synthetic versatility of 1,3,4-oxadiazoles has facilitated their use as key building blocks in the development of chemosensors. These compounds, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), are used extensively in metal-ion sensing. Various synthetic strategies have been employed to develop oxadiazole-based frameworks for potential chemosensors, highlighting the scaffold's adaptability in designing selective sensors for metal ions (Sharma et al., 2022).
Biological Activities
The 1,3,4-oxadiazole core is a prominent feature in compounds exhibiting diverse biological activities. Its incorporation into various molecules has led to significant advancements in drug development, with a focus on creating safer and more effective compounds. The core's wide-ranging pharmacological properties include antimicrobial, anticancer, anti-inflammatory, and antiviral activities, making it a crucial component in the search for new therapeutic agents (Rana et al., 2020).
Antiparasitic Agents
Oxadiazole rings, particularly the 1,2,4- and 1,3,4-oxadiazoles, have been identified as versatile scaffolds in the development of antiparasitic agents. Their structural features and reactivity are exploited to design new drugs for treating parasitic infections. This highlights the scaffold's potential in contributing to the global fight against parasitic diseases, with specific emphasis on the development of novel antiparasitic drugs (Pitasse-Santos et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-cyclobutyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWETRZHFIDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.